4-Iodobenzotrifluoride

aminocarbonylation palladium catalysis C–N bond formation

4-Iodobenzotrifluoride (CAS 455-13-0, C₇H₄F₃I, MW 272.01), also known as 1-iodo-4-(trifluoromethyl)benzene or α,α,α-trifluoro-4-iodotoluene, is a halogenated aromatic compound featuring a para-iodo substituent and an electron-withdrawing trifluoromethyl group on a benzene ring. It is a clear, pale yellow to red liquid with a density of 1.851 g/mL at 25 °C, a boiling point of 185–186 °C at 745 mmHg, and a melting point of −8.33 °C.

Molecular Formula C7H4F3I
Molecular Weight 272.01 g/mol
CAS No. 455-13-0
Cat. No. B1294960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodobenzotrifluoride
CAS455-13-0
Molecular FormulaC7H4F3I
Molecular Weight272.01 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)I
InChIInChI=1S/C7H4F3I/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H
InChIKeySKGRFPGOGCHDPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodobenzotrifluoride CAS 455-13-0: A Strategic Iodo-CF₃ Aryl Building Block for Cross-Coupling and Fluorinated Intermediates


4-Iodobenzotrifluoride (CAS 455-13-0, C₇H₄F₃I, MW 272.01), also known as 1-iodo-4-(trifluoromethyl)benzene or α,α,α-trifluoro-4-iodotoluene, is a halogenated aromatic compound featuring a para-iodo substituent and an electron-withdrawing trifluoromethyl group on a benzene ring [1]. It is a clear, pale yellow to red liquid with a density of 1.851 g/mL at 25 °C, a boiling point of 185–186 °C at 745 mmHg, and a melting point of −8.33 °C . The iodine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Mizoroki-Heck couplings, while the trifluoromethyl group imparts enhanced lipophilicity and metabolic stability to downstream products [2].

4-Iodobenzotrifluoride vs. 4-Bromo- and 4-Chlorobenzotrifluoride: Why Halogen Identity Dictates Reactivity and Procurement Decisions


The 4-halobenzotrifluoride family (I, Br, Cl) shares identical molecular geometry and the electron-withdrawing CF₃ substituent, yet the halogen atom's identity profoundly alters reactivity, reaction conditions, and product yields. In palladium-catalyzed cross-coupling reactions, the relative reactivity order of aryl halides is well-established as I > OTf > Br >> Cl, a ranking that stems from the relative bond dissociation energies (C–I ≈ 57 kcal/mol; C–Br ≈ 70 kcal/mol; C–Cl ≈ 95 kcal/mol) [1]. 4-Iodobenzotrifluoride can undergo coupling at room temperature with mild bases and low catalyst loadings, whereas 4-bromobenzotrifluoride typically requires heating (60–100 °C), and 4-chlorobenzotrifluoride may demand specialized ligands or elevated temperatures exceeding 100 °C to achieve comparable conversions [2]. These differences translate directly into synthetic efficiency, reaction scalability, and cost-effectiveness—considerations that make generic substitution scientifically unsound without re-optimizing entire synthetic protocols.

4-Iodobenzotrifluoride Technical Differentiation: Quantified Reactivity, Physical Property, and Synthetic Yield Comparisons


Palladium-Catalyzed Aminocarbonylation Yield: Iodo vs. Bromo vs. Chloro Benzotrifluoride Derivatives

In a palladium-catalyzed aminocarbonylation of aryl halides with amines, 4-iodobenzotrifluoride demonstrates superior reactivity relative to its bromo and chloro analogs. Under identical reaction conditions (Pd(OAc)₂, Xantphos ligand, CO atmosphere, 100 °C, DMF), 4-iodobenzotrifluoride afforded N,N-dimethyl-(4-trifluoromethyl)benzamide in significantly higher yield compared to 4-bromobenzotrifluoride, while 4-chlorobenzotrifluoride exhibited minimal conversion . This yield differential reflects the relative ease of oxidative addition of the C–X bond to the Pd(0) catalyst center.

aminocarbonylation palladium catalysis C–N bond formation

Cross-Coupling Oxidative Addition Kinetics: Aryl Iodide vs. Aryl Bromide Rate Constants with Pd(0) Complexes

Kinetic studies of oxidative addition of ortho-substituted aryl halides to Pd(0) complexes demonstrate that aryl iodides consistently exhibit faster rate constants than aryl bromides. For o-ZCH₂–C₆H₄–X substrates (X = I, Br) reacting with Pd⁰(PPh₃)₄ or Pd⁰(dba)(dppp), ortho-substituted aryl iodides remain more reactive than ortho-substituted aryl bromides for both PPh₃ and dppp ligands [1]. The rate-determining step for aryl iodides involves C–H bond dissociation, whereas for aryl bromides the rate is determined by oxidative addition itself, resulting in slower overall kinetics [2]. While this study did not specifically examine 4-iodobenzotrifluoride, the electronic and steric principles governing C–I vs. C–Br oxidative addition generalize to the 4-halobenzotrifluoride series.

oxidative addition kinetics palladium catalysis cross-coupling

Physical Property Differentiation: Density Comparison Among 4-Halobenzotrifluorides

The density of 4-iodobenzotrifluoride (1.851 g/mL at 25 °C) is substantially higher than that of 4-bromobenzotrifluoride (1.524 g/mL at 25 °C) and 4-chlorobenzotrifluoride (1.353 g/mL at 25 °C) [1]. This density differential of +0.327 g/mL vs. the bromo analog and +0.498 g/mL vs. the chloro analog enables straightforward separation during aqueous workup, where the dense iodo compound forms a distinct lower organic phase. Additionally, the higher molecular weight (272.01 g/mol) facilitates gravimetric accuracy in small-scale weighing and reduces volatility-related losses during solvent evaporation relative to lighter analogs [1].

physicochemical properties density purification phase separation

Mizoroki-Heck Reaction Substrate Compatibility: Electron-Deficient Aryl Iodide Performance

4-Iodobenzotrifluoride has been demonstrated as an effective substrate in Mizoroki-Heck reactions with acrylic acid to afford 4-trifluoromethylcinnamic acid . The electron-deficient nature of the aromatic ring, conferred by the trifluoromethyl group, enhances the electrophilicity of the aryl iodide, facilitating oxidative addition to Pd(0). In contrast, 4-bromobenzotrifluoride requires more forcing conditions (higher temperature, stronger base, or specialized ligands) to achieve comparable Heck coupling yields, while 4-chlorobenzotrifluoride is largely unreactive under standard Heck conditions without specialized catalyst systems [1].

Mizoroki-Heck reaction C–C coupling olefination electron-deficient arenes

Copper-Free Sonogashira Coupling Mechanism: Distinct Reaction Pathway for 4-Iodobenzotrifluoride

The mechanism of copper-free Sonogashira cross-coupling of 4-iodobenzotrifluoride with differently para-substituted phenylacetylenes has been specifically investigated . This detailed mechanistic study confirms that 4-iodobenzotrifluoride undergoes smooth Sonogashira coupling in the absence of copper co-catalyst, which is a significant advantage over 4-bromobenzotrifluoride that typically requires copper(I) iodide as a co-catalyst to facilitate transmetalation. Copper-free conditions eliminate Glaser-type alkyne homocoupling side reactions and reduce metal contamination in the final product, which is particularly critical for pharmaceutical and materials science applications where trace metal impurities must be strictly controlled [1].

Sonogashira coupling alkyne coupling copper-free catalysis reaction mechanism

Radiolabeling Application Specificity: Aryl Iodide as Preferred Precursor for [¹⁸F]Trifluoromethylation PET Tracers

4-Iodobenzotrifluoride serves as a representative substrate class in broadly applicable [¹⁸F]trifluoromethylation methodologies for PET imaging [1]. Aryl iodides, including 4-iodobenzotrifluoride and related trifluoromethyl-substituted iodobenzenes, are preferred precursors for late-stage ¹⁸F-labeling due to the superior leaving group ability of iodide compared to bromide or chloride in nucleophilic aromatic substitution and transition metal-mediated radiolabeling reactions. The relatively weak C–I bond facilitates efficient isotopic exchange or nucleophilic displacement under the short reaction time constraints of PET radiochemistry (typically 1–3 half-lives of ¹⁸F, t₁/₂ = 109.8 min), whereas corresponding bromo or chloro analogs would require prohibitively long reaction times or harsher conditions incompatible with radiochemical synthesis modules [2].

PET imaging fluorine-18 trifluoromethylation radiopharmaceutical

4-Iodobenzotrifluoride CAS 455-13-0: Validated Application Scenarios for Procurement Decision-Making


Pharmaceutical Intermediate: N,N-Dimethyl-(4-trifluoromethyl)benzamide Synthesis via Aminocarbonylation

4-Iodobenzotrifluoride is employed as the aryl halide substrate in palladium-catalyzed aminocarbonylation with DMF to produce N,N-dimethyl-(4-trifluoromethyl)benzamide, a valuable pharmaceutical intermediate. The iodo derivative's high reactivity enables efficient conversion under mild conditions compared to bromo or chloro analogs, which show lower yields under identical reaction parameters . This amide serves as a key building block for CF₃-containing drug candidates where the trifluoromethyl group enhances metabolic stability and bioavailability [1].

PET Radiopharmaceutical Precursor: [¹⁸F]Trifluoromethylation for Molecular Imaging

As a representative aryl iodide, 4-iodobenzotrifluoride serves in broadly applicable [¹⁸F]trifluoromethylation methodologies for synthesizing PET imaging tracers . The superior leaving group ability of iodide relative to bromide or chloride enables efficient late-stage ¹⁸F incorporation within the stringent time constraints of radiochemical synthesis (¹⁸F half-life = 109.8 min) [1]. This application scenario is uniquely accessible to the iodo derivative and cannot be replicated with bromo or chloro analogs without significant yield penalties and synthesis time extensions.

Agrochemical Intermediate: Fipronil and Diphenyl Ether Herbicide Synthesis

4-Iodobenzotrifluoride is a critical intermediate in the synthesis of fipronil (a phenylpyrazole insecticide) and diphenyl ether-based fluorinated herbicides . The trifluoromethyl group imparts enhanced potency and environmental persistence to the final agrochemical products. The iodine atom serves as the reactive handle for regioselective cross-coupling or nucleophilic substitution steps that install the required aromatic substitution patterns. The reliable supply of high-purity 4-iodobenzotrifluoride is essential for maintaining the agrochemical manufacturing supply chain [1].

Cinnamic Acid Derivative Synthesis: 4-Trifluoromethylcinnamic Acid via Mizoroki-Heck Reaction

4-Iodobenzotrifluoride undergoes Mizoroki-Heck coupling with acrylic acid to afford 4-trifluoromethylcinnamic acid under mild aqueous conditions using PdO nanoparticle catalysts . 4-Trifluoromethylcinnamic acid and its derivatives are valuable intermediates in medicinal chemistry for the synthesis of CF₃-containing styryl pharmacophores and fluorescent probes. The iodo derivative enables this transformation under greener aqueous conditions, whereas bromo and chloro analogs would require organic solvents and higher temperatures to achieve comparable conversions [1].

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